3-amino-4,6-dimethyl-N-(4-nitrophenyl)thieno[2,3-b]pyridine-2-carboxamide
Overview
Description
3-amino-4,6-dimethyl-N-(4-nitrophenyl)thieno[2,3-b]pyridine-2-carboxamide is a synthetic compound that has gained attention in recent years due to its potential applications in scientific research. Its unique chemical structure and properties make it a promising candidate for various applications in the field of biochemistry and medicinal chemistry. In
Mechanism of Action
The mechanism of action of 3-amino-4,6-dimethyl-N-(4-nitrophenyl)thieno[2,3-b]pyridine-2-carboxamide is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes involved in cell proliferation and inflammation. Specifically, it has been shown to inhibit the activity of topoisomerase II and COX-2 enzymes, which are involved in DNA replication and inflammation, respectively.
Biochemical and Physiological Effects:
Studies have shown that 3-amino-4,6-dimethyl-N-(4-nitrophenyl)thieno[2,3-b]pyridine-2-carboxamide has a number of biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, it has been shown to inhibit the growth and proliferation of cancer cells by disrupting the DNA replication process. It has also been shown to reduce inflammation by inhibiting the activity of COX-2 enzymes.
Advantages and Limitations for Lab Experiments
One advantage of using 3-amino-4,6-dimethyl-N-(4-nitrophenyl)thieno[2,3-b]pyridine-2-carboxamide in lab experiments is its potent antitumor activity. This makes it a promising candidate for the development of new cancer treatments. Additionally, its anti-inflammatory properties make it a potential candidate for the treatment of inflammatory diseases.
One limitation of using this compound in lab experiments is its complex synthesis method. This requires expertise in organic chemistry and may limit its accessibility to researchers who do not have this expertise. Additionally, its mechanism of action is not fully understood, which may limit its potential applications in certain areas of research.
Future Directions
There are several future directions for research on 3-amino-4,6-dimethyl-N-(4-nitrophenyl)thieno[2,3-b]pyridine-2-carboxamide. One area of research could focus on the development of new cancer treatments based on this compound. Additionally, further studies could be conducted to better understand its mechanism of action and potential applications in the treatment of inflammatory diseases. Finally, research could be conducted to develop new synthesis methods that are more efficient and accessible to researchers.
Scientific Research Applications
3-amino-4,6-dimethyl-N-(4-nitrophenyl)thieno[2,3-b]pyridine-2-carboxamide has been studied extensively for its potential applications in the field of medicinal chemistry. It has been shown to exhibit potent antitumor activity against various cancer cell lines, including breast, lung, and colon cancer cells. Additionally, it has been shown to have anti-inflammatory properties and may be useful in the treatment of inflammatory diseases such as rheumatoid arthritis.
properties
IUPAC Name |
3-amino-4,6-dimethyl-N-(4-nitrophenyl)thieno[2,3-b]pyridine-2-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O3S/c1-8-7-9(2)18-16-12(8)13(17)14(24-16)15(21)19-10-3-5-11(6-4-10)20(22)23/h3-7H,17H2,1-2H3,(H,19,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXSALPJJZQVQII-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C1C(=C(S2)C(=O)NC3=CC=C(C=C3)[N+](=O)[O-])N)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
<0.2 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49665323 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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